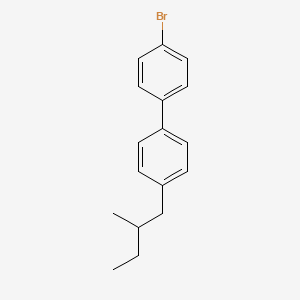

4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[4-(2-methylbutyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Br/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBUKCBXDUGJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546691 | |

| Record name | 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62614-29-3 | |

| Record name | 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Elimination:the Final Step is the Reductive Elimination of the Coupled Product from the Palladium Center, Which Regenerates the Pd 0 Catalyst. This Step Results in the Formation of the New C C Bond.nih.govthe Energy Profile for This Step is Typically Downhill, Indicating a Thermodynamically Favorable Process.nih.gov

By calculating the energies of all intermediates and transition states along the reaction coordinate, a complete energy profile can be constructed. This profile provides critical kinetic and thermodynamic information, such as activation energies and reaction enthalpies, which are essential for optimizing reaction conditions (e.g., temperature, catalyst, base) to achieve higher yields and selectivity.

Table 2: Illustrative Energetics for a Suzuki-Miyaura Coupling Pathway (Note: The values presented are representative for a generic Suzuki-Miyaura reaction and are intended to illustrate the type of data obtained from computational analysis.)

| Step | Species | Relative Energy (kcal/mol) |

| - | Reactants + Catalyst | 0.0 |

| 1 | Oxidative Addition Transition State (TS1) | +15.5 |

| Pd(II) Intermediate | -5.2 | |

| 2 | Transmetalation Transition State (TS2) | +22.0 |

| Di-organo-Pd(II) Intermediate | -12.7 | |

| 3 | Reductive Elimination Transition State (TS3) | +8.3 |

| - | Products + Catalyst | -35.0 |

Computational and Theoretical Investigations of 4 Bromo 4 2 Methylbutyl 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular stability, reactivity, and various other chemical characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be the initial step in a thorough computational analysis. scivisionpub.com

The primary output of a DFT calculation is the optimized ground state geometry, which corresponds to the most stable arrangement of the atoms in the molecule. This provides crucial information on bond lengths, bond angles, and, most importantly for this molecule, the dihedral angle between the two phenyl rings. The electronic properties derived from DFT calculations are also of significant interest. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. nih.govresearchgate.net This map reveals the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the bromine atom and the aromatic rings would be regions of particular interest in an MEP analysis.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p)) (Note: The following data is illustrative and based on typical values for similar compounds, as direct computational studies on this specific molecule are not publicly available.)

| Parameter | Predicted Value |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

| Ground State Dihedral Angle | 42° |

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide a higher level of theory for more accurate calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can be used to refine the geometries and energies obtained from DFT. researchgate.net

For this compound, ab initio calculations would be particularly valuable for obtaining a highly accurate electronic configuration and for verifying the energy minima on the potential energy surface. This is crucial for confirming the ground state conformation and for calculating precise electronic properties. While DFT is generally reliable for geometries, ab initio methods can offer a benchmark for the electronic energy, which is essential for stability analysis.

Conformational Analysis and Torsional Dynamics of the Biphenyl (B1667301) Linkage and Alkyl Chain

Molecular mechanics (MM) provides a computationally efficient way to explore the vast conformational space of a molecule. rsc.orgrsc.org By using a force field (a set of parameters that describe the potential energy of the molecule), MM can rapidly calculate the energies of thousands of different conformations. This allows for the generation of a conformational landscape, which maps the potential energy as a function of the molecule's torsional angles.

Following an initial exploration with MM, molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.govbeilstein-journals.orgnih.gov An MD simulation solves Newton's equations of motion for the atoms in the molecule, revealing how the molecule moves and changes its conformation at a given temperature. For this compound, MD simulations would be invaluable for understanding the flexibility of the 2-methylbutyl chain and its influence on the rotation of the biphenyl rings.

The rotation around the single bond connecting the two phenyl rings is a critical aspect of the stereochemistry of biphenyl derivatives. cutm.ac.inlibretexts.orgslideshare.netslideshare.net When bulky substituents are present at the ortho positions, this rotation can be hindered, leading to the possibility of atropisomerism—a type of axial chirality where the isomers can be isolated. In the case of this compound, the substituents are in the para positions, so stable atropisomers at room temperature are not expected. However, understanding the energy barrier to rotation is still important.

A potential energy surface (PES) scan can be performed using quantum chemical methods (like DFT) to calculate the energy of the molecule as the dihedral angle between the phenyl rings is systematically varied. semanticscholar.org The resulting energy profile reveals the energy of the planar and perpendicular transition states relative to the twisted ground state. This provides a quantitative measure of the rotational barrier.

Table 2: Predicted Rotational Energy Barriers for the Biphenyl Linkage (Note: The following data is illustrative and based on typical values for similar compounds.)

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| Planar Transition State | 0° | 2.5 |

| Twisted Ground State | ~42° | 0.0 |

| Perpendicular Transition State | 90° | 1.8 |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of a molecule.

For this compound, predicting the Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. youtube.comnmrdb.orgpdx.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between predicted and experimental shifts can also provide insights into conformational dynamics in solution. biorxiv.orgnih.gov

The vibrational frequencies of the molecule can also be calculated. These correspond to the peaks observed in an infrared (IR) and Raman spectrum. The calculated vibrational modes can be animated to visualize the atomic motions associated with each frequency, aiding in the assignment of experimental spectra.

Given that this compound is a chiral molecule due to the (S)- or (R)-2-methylbutyl group, it is expected to be optically active. libretexts.orgwikipedia.org A key property of chiral molecules is their ability to rotate the plane of polarized light, a phenomenon quantified by the specific rotation. youtube.com The specific optical rotation can be calculated using time-dependent density functional theory (TD-DFT) or other advanced ab initio methods. nih.govacs.org The sign and magnitude of the calculated optical rotation can be used to assign the absolute configuration (R or S) of the chiral center.

Table 3: Predicted Spectroscopic Parameters (Note: The following data is illustrative and based on typical values for similar compounds.)

| Spectroscopic Parameter | Predicted Value/Range |

|---|---|

| ¹H NMR Chemical Shifts (Aromatic) | 7.2 - 7.8 ppm |

| ¹H NMR Chemical Shifts (Alkyl) | 0.8 - 2.6 ppm |

| ¹³C NMR Chemical Shifts (Aromatic) | 120 - 145 ppm |

| ¹³C NMR Chemical Shifts (Alkyl) | 10 - 40 ppm |

| Calculated Optical Rotation [α]D | +/- (Value dependent on absolute configuration) |

Stereochemical Modeling and Prediction of Chiroptical Responses

The absolute configuration of chiral molecules is a critical determinant of their biological and material properties. Computational methods, particularly those based on quantum mechanics, have become central to assigning the absolute configuration of complex molecules. Time-dependent density functional theory (TD-DFT) is a powerful tool for simulating electronic circular dichroism (ECD) spectra, which provides a sensitive probe of molecular stereochemistry. researchgate.netunipi.it

The process of predicting the chiroptical response for a molecule such as this compound involves several key steps. Initially, a conformational search is performed to identify the low-energy conformers of the molecule. This is crucial as the observed ECD spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers. unipi.it For each of these stable conformers, the geometry is optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. unipi.it

Following optimization, TD-DFT calculations are performed to predict the ECD spectrum for each conformer. researchgate.net These calculations yield a series of electronic transitions, each with a corresponding rotatory strength and excitation energy. The simulated spectra for all conformers are then combined, weighted by their Boltzmann populations, to generate the final theoretical ECD spectrum. researchgate.net By comparing the sign and intensity of the Cotton effects in the simulated spectrum with an experimentally measured ECD spectrum, the absolute configuration of the chiral center—in this case, the (R)- or (S)-configuration of the 2-methylbutyl group—can be confidently assigned. researchgate.net

Table 1: Representative Data from TD-DFT Calculation for a Chiral Biphenyl Derivative (Note: This table is illustrative, based on typical outputs for similar molecules, as specific experimental or calculated data for this compound is not publicly available.)

| Excitation Number | Wavelength (nm) | Rotatory Strength (R) in 10⁻⁴⁰ cgs | Oscillator Strength (f) | Major Orbital Contributions |

| 1 | 285 | +15.2 | 0.12 | HOMO -> LUMO |

| 2 | 250 | -25.8 | 0.35 | HOMO-1 -> LUMO |

| 3 | 220 | +10.5 | 0.08 | HOMO -> LUMO+1 |

Reaction Pathway Energetics and Transition State Analysis for Derivatization Processes

The bromine atom on the this compound scaffold makes it an ideal substrate for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. berkeley.eduorganic-chemistry.org Computational chemistry offers a powerful lens through which to examine the mechanisms of these derivatization processes, providing detailed information on reaction energetics and the structures of transient intermediates and transition states.

A common derivatization would involve the Suzuki-Miyaura coupling of this compound with an organoboron reagent (e.g., a phenylboronic acid) to form a more complex biaryl system. The catalytic cycle of this reaction is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Reactivity and Derivatization Pathways of 4 Bromo 4 2 Methylbutyl 1,1 Biphenyl in Organic Synthesis

Further C-C Cross-Coupling Reactions at the Bromine Position for Extended Molecular Architectures

The bromine atom on the biphenyl (B1667301) scaffold is the most prominent functional handle for molecular elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds. wikipedia.orgwikipedia.org These reactions provide a powerful platform for extending the molecular architecture of the parent compound.

The carbon-bromine bond can be functionalized by coupling it with various organometallic reagents or unsaturated substrates to introduce new hydrocarbon moieties. This allows for the synthesis of a diverse library of derivatives with tailored electronic and physical properties.

Aryl Groups (Suzuki-Miyaura Coupling): This is one of the most efficient methods for forming biaryl compounds. ikm.org.mylibretexts.org 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl can react with an arylboronic acid or ester in the presence of a palladium catalyst and a base to form a terphenyl derivative. The reaction is tolerant of a wide range of functional groups and is a cornerstone of modern organic synthesis. libretexts.orggre.ac.uk

Alkenyl Groups (Heck Reaction): The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a direct method for vinylation and is instrumental in synthesizing stilbene-like structures and other conjugated systems. mdpi.com

Alkynyl Groups (Sonogashira Coupling): This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net It is a highly reliable method for creating aryl-alkyne bonds, which are important components in materials science and natural product synthesis. nih.govnih.gov

Organozinc Reagents (Negishi Coupling): The Negishi coupling offers a versatile method for forming C-C bonds by reacting the aryl bromide with an organozinc compound. wikipedia.orgnih.gov This reaction is known for its high functional group tolerance and has been applied to the synthesis of complex molecules. organic-chemistry.org

Organotin Reagents (Stille Coupling): In the Stille coupling, the aryl bromide is reacted with an organostannane reagent. wikipedia.orgorganic-chemistry.org While effective, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Below is an interactive table summarizing these key C-C cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Introduced Group |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Negishi Coupling | Organozinc halide | Pd or Ni catalyst | Alkenyl, Aryl, Alkyl, etc. |

| Stille Coupling | Organostannane | Pd catalyst | Alkenyl, Aryl, Alkynyl, etc. |

The cross-coupling strategies described above can be extended to create larger, conjugated systems. For instance, by using a bifunctional coupling partner (e.g., a diboronic acid in a Suzuki coupling), it is possible to initiate a polymerization process, leading to the formation of oligomeric or polymeric materials. These materials, incorporating the chiral 2-methylbutyl group, can exhibit interesting properties for applications in electronics and optics. Suzuki polycondensation, a step-growth polymerization method, is a common technique for synthesizing poly(p-phenylene)s and related conjugated polymers from dihalo- and diboronic acid monomers.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. Since the biphenyl system in this compound lacks such activation, harsh reaction conditions or alternative catalytic systems are necessary.

Reactions such as the Ullmann condensation (a copper-catalyzed nucleophilic substitution) can be employed to replace the bromine with nucleophiles like amines, alkoxides, or thiolates. Similarly, the Rosenmund–von Braun reaction allows for the introduction of a cyano group using copper(I) cyanide. These transformations, while possible, are often less efficient and have a narrower substrate scope compared to the palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Rings

The biphenyl core of the molecule can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. lumenlearning.comlibretexts.org The regioselectivity of these reactions is governed by the directing effects of the two existing substituents.

Ring A (with -CH₂CH(CH₃)CH₂CH₃): The 2-methylbutyl group is an alkyl group, which is an activating, ortho-, para-director. Since the para position (C4') is already substituted, incoming electrophiles will be directed primarily to the ortho positions (C3' and C5'). This ring is activated towards EAS.

Ring B (with -Br): The bromine atom is a deactivating, ortho-, para-director. The para position (C4) is blocked, so substitution would be directed to the ortho positions (C3 and C5). This ring is deactivated towards EAS.

Due to these competing effects, electrophilic attack will occur preferentially on the more activated ring containing the alkyl group. Therefore, reactions like nitration or bromination are expected to yield products substituted at the C3' and/or C5' positions.

Below is an interactive table summarizing potential EAS reactions.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-4'-(2-methylbutyl)-3'-nitro-1,1'-biphenyl |

| Bromination | Br₂, FeBr₃ | 3'-Bromo-4-bromo-4'-(2-methylbutyl)-1,1'-biphenyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Bromo-4'-(2-methylbutyl)-3'-acyl-1,1'-biphenyl |

Modifications to the Alkyl Chain and its Stereocenter (e.g., oxidation, reduction, functionalization)

The saturated 2-methylbutyl side chain is generally robust and chemically inert under the conditions typically used to modify the aromatic rings (e.g., cross-coupling, most EAS). Direct functionalization of this alkyl chain is challenging and often requires harsh conditions that may not be compatible with the rest of the molecule.

Oxidation/Reduction: The saturated alkyl chain is resistant to common oxidizing and reducing agents that would typically transform functional groups like alcohols or carbonyls.

Functionalization: Free-radical reactions, such as halogenation with N-bromosuccinimide (NBS) under UV light, could potentially introduce a functional group onto the alkyl chain. However, such reactions often suffer from a lack of regioselectivity, leading to a mixture of products.

Stereocenter: The chiral center at the C2 position of the methylbutyl group is not benzylic and is therefore not prone to racemization under typical reaction conditions. Its stereochemical integrity is generally maintained throughout synthetic sequences involving the aromatic core, which is crucial for its application in chiral materials. smolecule.com

Strategic Transformations for Building Complex Chiral Molecular Architectures

This compound is a strategic building block for constructing larger, complex chiral molecules. Its utility stems from the combination of a versatile reactive handle (the C-Br bond) and a stereochemically defined chiral element (the (S)- or (R)-2-methylbutyl group).

In the synthesis of chiral liquid crystals, for example, this compound can serve as a chiral core or a precursor to a chiral dopant. The synthesis strategy typically involves:

Using the bromine atom as a point of attachment for further molecular extension via the C-C cross-coupling reactions detailed in section 5.1.

Coupling it with other aromatic or heterocyclic units to build up the rigid mesogenic core required for liquid crystalline behavior.

The chiral alkyl chain is carried through the synthesis and ultimately imparts a helical twist to the final liquid crystal phase, a property essential for many display applications.

By carefully selecting the coupling partners and reaction sequences, a wide variety of complex chiral molecular architectures can be accessed, with the 2-methylbutyl group serving as a reliable source of chirality. rsc.org

Role of 4 Bromo 4 2 Methylbutyl 1,1 Biphenyl As a Building Block in Advanced Molecular Construction

Precursor in the Rational Design of Chiral Molecular Assemblies and Supramolecular Systems

The design of complex molecular architectures with specific functions often relies on the self-assembly of chiral building blocks. The distinct stereochemistry of the (S)- or (R)-2-methylbutyl group in 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl can direct the formation of ordered supramolecular structures. While direct studies on this specific compound are scarce, the principles of chirality transfer from a molecular level to a macroscopic assembly are well-established.

The primary utility of this compound in this context would be as a starting material for more complex chiral molecules, such as liquid crystals. The introduction of other functional groups via the bromo-substituent would allow for the tuning of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the self-assembly process. For instance, its derivatives could potentially form helical structures, which are of significant interest in materials science.

Strategic Intermediate in the Synthesis of Optically Active Organic Compounds

The term "strategic intermediate" implies that the compound can be readily converted into a variety of other valuable, optically active molecules. The bromine atom on the biphenyl (B1667301) core is the key to this versatility, allowing for the introduction of new functional groups through reactions like the Suzuki-Miyaura coupling. tcichemicals.comresearchgate.net This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. tcichemicals.comnih.gov

For example, coupling of this compound with a suitable boronic acid could introduce a new substituent that, in concert with the existing chiral center, leads to a molecule with desirable chiroptical or biological properties. The inherent chirality of the 2-methylbutyl group can influence the stereochemical outcome of subsequent reactions or impart specific optical properties to the final product.

| Potential Synthetic Transformations | Description | Significance |

| Suzuki-Miyaura Coupling | Reaction with a boronic acid to form a new C-C bond at the 4-position. | Introduction of diverse functional groups to create more complex chiral molecules. |

| Buchwald-Hartwig Amination | Reaction with an amine to form a C-N bond. | Synthesis of chiral amines and amides, which are common motifs in pharmaceuticals. |

| Sonogashira Coupling | Reaction with a terminal alkyne to form a C-C triple bond. | Creation of rigid, linear chiral structures for materials science applications. |

| Cyanation | Replacement of the bromine atom with a cyano group. | Access to chiral cyanobiphenyls, a well-known class of liquid crystals. |

Contributions to the Development of New Synthetic Methodologies and Catalytic Systems

While this compound itself has not been a direct subject of extensive methodological studies, the broader class of brominated biphenyls is frequently employed to test and refine new synthetic protocols, particularly in the realm of cross-coupling chemistry. The development of more efficient and selective catalysts for Suzuki-Miyaura and other similar reactions often involves testing their performance on a range of substrates, including those with varying steric and electronic properties.

The presence of the chiral alkyl group in this compound could make it an interesting substrate for studying asymmetric catalysis, where the goal is to control the stereochemistry of a reaction. A catalyst's ability to differentiate between the enantiomers of this compound or to influence reactions at the prochiral faces of a derived intermediate would be a measure of its stereochemical control.

Framework for Investigating Structure-Reactivity and Structure-Chiroptical Relationships in Chiral Biphenyls

The relationship between a molecule's three-dimensional structure and its physical and chemical properties is a fundamental area of chemical research. Chiral biphenyls are excellent models for such studies due to their conformational flexibility (rotation around the biphenyl bond) and their ability to exhibit axial chirality in certain substituted forms.

Future Directions and Emerging Research Challenges in the Study of 4 Bromo 4 2 Methylbutyl 1,1 Biphenyl

Development of More Sustainable and Greener Synthetic Routes and Catalytic Systems

The traditional synthesis of biphenyls, often relying on cross-coupling reactions like the Suzuki-Miyaura coupling, presents ongoing challenges related to sustainability. rsc.org Future research will prioritize the development of greener synthetic pathways that minimize environmental impact and enhance efficiency. chemistryjournals.net

Key research objectives include:

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Research efforts will focus on developing catalytic systems that are highly active and stable in these benign media for the synthesis of 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl.

Biocatalysis: The use of enzymes, such as laccases or cytochrome P450s, for oxidative C-C bond formation offers a highly selective and environmentally friendly alternative to metal-catalyzed reactions. nih.gov A major challenge is engineering enzymes that can accept the specific substrates—a bromo-substituted phenyl precursor and a (2-methylbutyl)phenyl precursor—and catalyze their cross-coupling with high efficiency and selectivity. nih.gov

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netmdpi.com Optimizing these techniques for the large-scale production of this biphenyl (B1667301) derivative is a significant engineering challenge.

Recyclable Catalysts: The development of heterogeneous catalysts, such as palladium nanoparticles supported on magnetic materials, is crucial. researchgate.netrsc.org These catalysts can be easily recovered and reused, reducing waste and production costs, which is a key principle of green chemistry. chemistryjournals.netresearchgate.net

Table 1: Comparison of Traditional vs. Prospective Green Synthesis for Biphenyl Derivatives

| Metric | Traditional Route (e.g., Classic Suzuki Coupling) | Future Green Route |

|---|---|---|

| Solvent | Toluene, Dioxane (Volatile, Toxic) | Water, Ethanol, or Solvent-Free researchgate.netflinders.edu.au |

| Catalyst | Homogeneous Pd catalyst (e.g., Pd(PPh₃)₄) | Heterogeneous, recyclable catalyst (e.g., Pd on magnetic nanoparticles) rsc.org |

| Energy Source | Conventional heating (hours) | Microwave irradiation or flow reactor (minutes) mdpi.com |

| Atom Economy | Moderate; waste from ligands and bases | Higher; potential for catalyst and base recycling |

| E-Factor (Waste/Product Ratio) | High (e.g., >25 kg/kg ) chemistryjournals.net | Low (e.g., <5 kg/kg ) |

Advanced Automation and High-Throughput Methodologies for Synthesis and Analysis

To accelerate the discovery and optimization of synthetic routes for this compound, advanced automation and high-throughput screening are becoming indispensable. beilstein-journals.org The integration of robotics can revolutionize how reaction conditions are tested and how chiral products are analyzed. jhu.edusciencedaily.comphysicsworld.com

Emerging research in this area involves:

Automated Synthesis Platforms: Robotic systems capable of performing dozens or hundreds of reactions in parallel are being developed. rsc.org For the target molecule, such a platform could systematically vary catalysts, ligands, bases, solvents, and temperatures to rapidly identify the optimal conditions for the highest yield and enantiomeric purity.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. Integrating these systems with in-line purification and analysis allows for the rapid optimization and production of the target biphenyl.

High-Throughput Chiral Analysis: A significant bottleneck in chiral synthesis is the time-consuming analysis of enantiomeric purity. Future methodologies will integrate automated liquid handling with fast chiral chromatography techniques. Recent developments include on-line monitoring systems that can track the formation of chiral products in real-time during a reaction. nih.gov

Table 2: High-Throughput Workflow for Optimizing Chiral Biphenyl Synthesis

| Step | Action | Technology | Desired Outcome |

|---|---|---|---|

| 1. Reaction Setup | Dispense reactants, catalysts, and solvents into a 96-well plate. | Liquid-handling robot rsc.org | Parallel execution of 96 unique reaction conditions. |

| 2. Reaction | Heat and stir the reaction plate under an inert atmosphere. | Automated reactor block | Precise temperature and time control for all reactions. |

| 3. Work-up & Sampling | Quench reactions and prepare samples for analysis. | Robotic arm and automated liquid handler | Automated, parallel sample preparation. |

| 4. Analysis | Inject samples into a chiral HPLC or SFC system. | Autosampler with fast chromatography columns | Rapid determination of yield and enantiomeric excess for each reaction. |

| 5. Data Processing | Collate and analyze results to identify optimal conditions. | Integrated software | A "heatmap" of reaction performance to guide the next round of optimization. |

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity, Stereoselectivity, and Molecular Behavior

Machine learning (ML) and artificial intelligence (AI) are poised to transform chemical synthesis by moving from trial-and-error experimentation to predictive design. rjptonline.org For a molecule like this compound, this means predicting reaction outcomes before a single experiment is run. rsc.org

Key challenges and opportunities include:

Predictive Models for Reactivity and Yield: ML models can be trained on large datasets of chemical reactions to predict the yield of a new reaction. researchgate.net For the target compound's synthesis, a model could predict the success of a Suzuki coupling based on the electronic and steric properties of the reactants and the chosen catalytic system. rjptonline.org

Stereoselectivity Prediction: A significant challenge is predicting the enantiomeric excess (e.e.) of a chiral reaction. AI models are being developed that can learn the complex, non-covalent interactions in a catalyst's transition state that determine stereoselectivity. harvard.edu This would allow for the in silico screening of chiral ligands to find the best one for synthesizing the desired enantiomer of the target molecule.

Predicting Molecular Behavior: Beyond synthesis, ML can predict the physical properties of the final molecule. For this compound, which is a liquid crystal precursor, AI could predict properties like mesophase behavior, clearing point, and dielectric anisotropy based on its molecular structure, accelerating the design of new liquid crystal materials. acs.org

Table 3: Example of an ML Model for Predicting Stereoselective Synthesis

| Input Features (Descriptors) | Predicted Outputs |

|---|---|

| Molecular graph of aryl bromide | Reaction Yield (%) |

| Structure of boronic acid derivative | Enantiomeric Excess (%) |

| Catalyst structure (e.g., Pd complex) | Major Enantiomer (R or S) |

| Chiral ligand structure and parameters | Optimal Temperature (°C) |

| Solvent properties (e.g., dielectric constant) |

Exploration of Novel Catalytic Transformations Involving this Compound

While this compound is often an endpoint or an intermediate for liquid crystals, its structure contains functional handles that can be used for further, novel transformations. The bromine atom, in particular, is a versatile anchor point for subsequent reactions.

Future research could focus on:

Post-Coupling Functionalization: Instead of being just a precursor, the compound could serve as a scaffold. The bromine atom can be transformed via a host of reactions beyond simple removal, including lithiation-substitution, cyanation, amination, or further cross-coupling reactions to create more complex, multifunctional biphenyl systems.

Photoredox Catalysis: Visible-light-mediated catalysis offers mild conditions for reactions that are often difficult to achieve with traditional thermal methods. chemrxiv.org Research could explore the photolytic transformation of the C-Br bond to generate aryl radicals, which could then participate in a variety of C-C or C-heteroatom bond-forming reactions, opening pathways to entirely new classes of derivatives. nih.gov

C-H Activation: A more advanced frontier is the direct functionalization of the C-H bonds on the biphenyl rings. While challenging, selective C-H activation would allow for the modification of the molecule without relying on the pre-installed bromine handle, offering a more atom-economical route to novel structures.

Use as a Chiral Ligand Precursor: The chiral (2-methylbutyl) group imparts inherent chirality. The molecule could be a starting point for the synthesis of new chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, where the biphenyl backbone provides steric bulk and the chiral tail induces asymmetry in catalytic processes. nih.gov

Unveiling Deeper Mechanistic Insights into its Stereoselective Reactions and Conformational Dynamics

Emerging research challenges in this domain are:

Conformational Dynamics: The rotation around the central C-C bond in biphenyls is hindered, but typically not enough at room temperature to allow for the isolation of stable atropisomers unless there are bulky ortho-substituents. researchgate.net However, the interplay between the chiral alkyl chain and the biphenyl twist angle is critical for its properties in a liquid crystal phase. nih.govmdpi.com Advanced techniques like variable-temperature NMR and computational modeling (DFT) are needed to map the energy landscape of its conformational states. ic.ac.ukuni-muenchen.de

Mechanistic Studies of Chiral Induction: In applications where this molecule might be part of a chiral system (e.g., a chiral dopant), understanding how its molecular chirality is transferred to a macroscopic helical structure is key. researchgate.netarxiv.orgresearchgate.net This involves studying non-covalent interactions and the propagation of chirality across different length scales.

Advanced Spectroscopic and Computational Tools: Combining experimental data from techniques like Electronic Circular Dichroism (ECD) with high-level quantum-chemical calculations can determine the absolute configuration and preferred solution-state conformation. nih.gov Investigating the transition states of its synthetic reactions computationally can reveal the precise origins of stereoselectivity, guiding the design of better catalysts. chemrxiv.org

Table 4: Techniques for Mechanistic and Dynamic Investigation

| Area of Study | Experimental Techniques | Computational Methods |

|---|---|---|

| Reaction Mechanism | Kinetic Isotope Effects (KIE), In-situ Spectroscopy (IR, NMR) | Density Functional Theory (DFT) for transition state modeling uni-muenchen.de |

| Conformational Analysis | Variable-Temperature NMR, 2D-NMR (NOESY/DOSY) uni-muenchen.de, X-ray Crystallography nih.gov | Molecular Dynamics (MD) simulations, Potential Energy Surface (PES) scans ic.ac.uk |

| Stereochemistry | Chiral HPLC, Electronic Circular Dichroism (ECD) | Quantum-Chemical CD (QC-CD) calculations nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl, and how is purity validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated biphenyl precursors and alkyl boronic acids. For example, intermediates like 4-alkyl-4'-bromo-1,1'-biphenyls (e.g., 4-Bromo-4'-ethyl- or 4-Bromo-4'-n-pentyl derivatives) are synthesized with ≥98% purity, as confirmed by GC analysis . Post-synthesis purification involves recrystallization (melting points: 92–143°C, depending on alkyl chain length) and column chromatography.

- Purity Assurance : Melting point consistency, NMR spectroscopy (¹H/¹³C), and GC-MS are standard for validation. Suppliers like SYNTHON Chemicals report purity thresholds (e.g., min. 99% GC) for homologs, which can guide quality control .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms alkyl chain integration. For example, biphenyl derivatives with branched alkyl groups show distinct splitting patterns for methyl and methylene protons .

- X-ray Crystallography : Resolves molecular geometry, particularly the dihedral angle between biphenyl rings, which impacts electronic properties .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₇H₁₉Br: ~296.2 g/mol) and detects isotopic patterns for bromine .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of this compound for liquid crystal applications?

- Computational Strategy : DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic structure, polarizability, and mesogenic behavior. For organotellurium biphenyl analogs, DFT-predicted bond lengths and angles align with experimental crystallographic data (deviation <2%), validating its use for predicting charge transport properties .

- Application Insight : The 2-methylbutyl chain enhances solubility in nematic phases (e.g., E8 liquid crystal mixtures), while bromine improves polarizability. DFT can simulate alkyl chain conformation effects on phase transition temperatures .

Q. What challenges arise in integrating this compound into chiral nematic liquid crystal (N*LC) systems?

- Experimental Design :

- Doping : The compound’s bulky alkyl chain may disrupt helical twisting in N*LCs. Optimize doping ratios (e.g., 1–5 wt%) using chiral dopants like CB15 [(S)-4-Cyano-4’-(2-methylbutyl)biphenyl] to balance phase stability and optical activity .

- Phase Behavior : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) monitor phase transitions. For homologs, longer alkyl chains reduce clearing points but increase viscosity .

Q. How can researchers reconcile discrepancies between theoretical and experimental data on bioaccumulation or environmental persistence?

- Case Study : Diisopropyl-1,1'-biphenyl (structural analog) shows conflicting experimental vs. predicted bioaccumulation (BCF: 104,721 experimental vs. QSAR estimates). To address this:

- Conduct in vitro metabolic assays (e.g., liver microsomes) to assess degradation pathways.

- Use molecular dynamics (MD) simulations to model lipid membrane interactions, complementing OECD 305 guideline testing .

Methodological Challenges and Solutions

Q. What strategies improve yield in cross-coupling reactions involving brominated biphenyls?

- Catalytic Optimization : Use Pd(PPh₃)₄ or SPhos ligands to reduce steric hindrance from the 2-methylbutyl group. For example, Pd-catalyzed couplings with tert-pentylbenzene boronic esters achieve yields >80% under inert conditions .

- Solvent Selection : Tetrahydrofuran (THF) or toluene enhances solubility of brominated intermediates, while microwave-assisted synthesis reduces reaction time .

Q. How does the electronic structure of this compound influence its reactivity in photochemical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.